molecular formula C13H19BrN2O2S B1410246 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1704122-09-7

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine

Cat. No. B1410246
CAS RN: 1704122-09-7
M. Wt: 347.27 g/mol
InChI Key: TWYIREXKMNLGOD-UHFFFAOYSA-N
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Description

The compound “1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine” is likely a derivative of piperazine, which is a common moiety in medicinal chemistry and drug discovery . Piperazine derivatives often exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of “1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine” would likely consist of a piperazine ring substituted at one nitrogen with an ethyl group and at the other nitrogen with a sulfonyl group, which is further substituted with a 3-bromo-4-methylphenyl group .

Scientific Research Applications

Antibacterial Applications

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine and its derivatives show promising antibacterial properties. For instance, compounds synthesized from aralkyl/aryl carboxylic acids exhibited significant antibacterial activity. These compounds were structurally verified through spectral data, highlighting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Similarly, compounds including sulfamoyl and 1,3,4-oxadiazole derivatives demonstrated moderate to excellent inhibitory effects against bacteria in a study, further solidifying the antibacterial potential of these derivatives (Rehman et al., 2019).

Anticancer Applications

A series of triazene-substituted sulfamerazine derivatives, including variations of the compound , exhibited inhibitory activities against acetylcholinesterase and human carbonic anhydrases, enzymes relevant in cancer pathology. The inhibitory effects were significant, suggesting the potential of these derivatives in cancer treatment or as supportive therapeutic agents (Bilginer et al., 2020).

Enzyme Inhibitory Applications

Compounds structurally related to 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine were synthesized and tested for their inhibitory activity against urease enzyme, a target in various medical conditions. One derivative was found to be the most active, indicating the potential of these compounds in enzyme inhibition (Rehman et al., 2019).

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIREXKMNLGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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